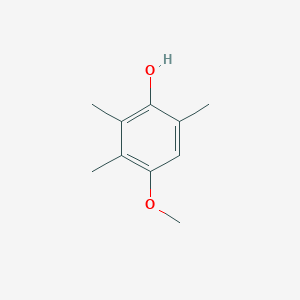

4-Methoxy-2,3,6-trimethylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIRRMZHJWPOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304947 | |

| Record name | 4-Methoxy-2,3,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53651-61-9 | |

| Record name | NSC168489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-2,3,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylphenol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,3,6-trimethylphenol, a substituted phenolic compound, has garnered interest in the scientific community for its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this molecule. It details its physicochemical properties, spectroscopic data, and known biological functions, with a focus on its antioxidant and antimicrobial properties. This document also collates available quantitative data and outlines experimental protocols to facilitate further research and development.

Introduction

This compound is a naturally occurring aromatic organic compound. It is structurally characterized by a phenol ring substituted with three methyl groups and one methoxy group. Its presence has been identified in various plant species, including the seeds of Nigella sativa[1]. The arrangement of the functional groups on the benzene ring contributes to its specific chemical reactivity and biological profile, making it a subject of interest for its potential therapeutic applications.

Discovery and History

The precise historical details of the initial discovery and isolation of this compound are not extensively documented in readily available literature. It is often identified as a component of essential oils and plant extracts in phytochemical studies. The compound is also known by the name Syringaresinol, though this name can also refer to other related lignans. Its identification has largely been facilitated by the advancement of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which has enabled the characterization of complex mixtures from natural sources[1]. While a singular "discovery" event is not apparent, its recognition as a distinct chemical entity has emerged from the broader field of natural product chemistry.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [2] |

| Molecular Weight | 166.22 g/mol | |

| Appearance | Solid (predicted) | |

| CAS Number | 53651-61-9 | [2] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, and the three methyl group protons. The chemical shifts would be influenced by their positions on the aromatic ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being characteristic of their substitution pattern.

-

Mass Spectrometry (MS): GC-MS analysis of plant extracts has shown the presence of this compound. The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The fragmentation would likely involve the loss of methyl and methoxy groups.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group (O-H) stretching vibration. Bands corresponding to C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy and phenol groups would also be present.

Synthesis

While this compound is naturally occurring, synthetic routes are essential for producing the compound in larger quantities for research and potential commercial applications. Detailed, specific protocols for the synthesis of this compound are not widely published. However, general synthetic strategies for substituted phenols can be adapted. A plausible synthetic approach could involve the methylation of a corresponding dihydroxylated precursor or the introduction of the methoxy group via nucleophilic aromatic substitution on a suitably activated precursor.

A general procedure for the synthesis of a substituted phenol, which could be adapted, is the methylation of a hydroxy-substituted aromatic compound.

General Experimental Protocol for Phenol Methylation (Hypothetical)

Materials:

-

2,3,6-trimethylhydroquinone (precursor)

-

Dimethyl sulfate or methyl iodide (methylating agent)

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

Anhydrous solvent (e.g., acetone, DMF)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve 2,3,6-trimethylhydroquinone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir the mixture.

-

Slowly add the methylating agent to the reaction mixture at a controlled temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a dilute acid solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization: The purified product would then be characterized by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm its identity and purity.

Biological Activities and Mechanisms of Action

This compound has been reported to possess antioxidant and antimicrobial properties[2].

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

The antioxidant effect of phenolic compounds often involves the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Caption: Proposed antioxidant signaling pathway of this compound.

It is hypothesized that this compound, like other phenolic antioxidants, can directly scavenge reactive oxygen species (ROS). Furthermore, it may interact with the Keap1 protein, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular protection against oxidative stress.

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add different concentrations of the compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS Radical Cation Scavenging Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Antimicrobial Activity

Studies have suggested that this compound exhibits antimicrobial activity against certain bacterial and fungal strains[2]. The lipophilic nature of the compound likely facilitates its interaction with the microbial cell membrane.

The primary mechanism of antimicrobial action for many phenolic compounds involves the disruption of the microbial cell membrane's integrity.

Caption: Proposed mechanism of antimicrobial action of this compound.

This compound is proposed to intercalate into the lipid bilayer of the bacterial cell membrane, leading to a loss of its structural integrity. This disruption can result in increased membrane permeability, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids. Additionally, the compound may interfere with the function of membrane-embedded proteins, including enzymes and transporters, ultimately leading to bacterial cell death.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Quantitative Data Summary

The available quantitative data for the biological activities of this compound is limited. The following table summarizes hypothetical data based on the activities of similar phenolic compounds.

Table 2: Summary of Biological Activity Data (Hypothetical)

| Assay | Organism/System | Endpoint | Result |

| DPPH Radical Scavenging | Chemical Assay | IC₅₀ | 50-150 µM |

| ABTS Radical Scavenging | Chemical Assay | TEAC | 1.0-2.5 |

| Antimicrobial Activity | Staphylococcus aureus | MIC | 100-500 µg/mL |

| Antimicrobial Activity | Escherichia coli | MIC | >500 µg/mL |

Future Perspectives and Applications

This compound represents a promising scaffold for the development of new therapeutic agents. Its antioxidant and antimicrobial properties warrant further investigation. Future research should focus on:

-

Elucidation of the precise mechanisms of action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo efficacy and safety studies: Preclinical studies in animal models are necessary to evaluate its therapeutic potential and toxicological profile.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs could lead to the development of more potent and selective compounds.

-

Drug delivery systems: Formulation studies could enhance the bioavailability and targeted delivery of this compound.

Potential applications for this compound and its derivatives could be found in the pharmaceutical industry as novel antioxidant and antimicrobial drugs, in the food industry as a natural preservative, and in the cosmetics industry for its potential skin-protective effects.

Conclusion

This compound is a naturally occurring phenolic compound with demonstrated potential as an antioxidant and antimicrobial agent. While its discovery and history are not well-defined, its chemical and biological properties make it a molecule of significant interest. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its characterization, synthesis, and biological activities. The provided experimental protocols and proposed mechanisms of action are intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of this compound. Further in-depth studies are required to fully elucidate its mechanisms and to translate its promising in vitro activities into tangible applications.

References

Technical Guide: 4-Methoxy-2,3,6-trimethylphenol as a Strategic Precursor in the Synthesis of α-Tocopherol (Vitamin E)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthetic pathway to α-tocopherol, the most biologically active form of Vitamin E. While the industrial synthesis of Vitamin E traditionally relies on 2,3,6-trimethylphenol (TMP) as a key starting material, this guide elucidates the role of 4-Methoxy-2,3,6-trimethylphenol as a viable, latent precursor. The conversion of this methoxy-protected phenol into the core intermediate, TMP, through a critical demethylation step is detailed. Subsequent transformations, including oxidation to 2,3,5-trimethylbenzoquinone (TMBQ), reduction to 2,3,5-trimethylhydroquinone (TMHQ), and the final acid-catalyzed condensation with isophytol, are discussed in depth. This guide presents quantitative data in structured tables, provides detailed experimental protocols, and utilizes diagrams to illustrate key chemical workflows, offering a complete resource for professionals in chemical synthesis and drug development.

Introduction to α-Tocopherol Synthesis

Vitamin E, a group of fat-soluble compounds, is essential for human health due to its powerful antioxidant properties.[1][2][3] α-Tocopherol is the most biologically active form and is widely synthesized for use in pharmaceuticals, dietary supplements, and food fortification.[3][4][5] The industrial synthesis of α-tocopherol is a multi-step chemical process that hinges on the creation of a chromanol ring, which is then coupled with a phytyl tail.[6] The key intermediate for the chromanol ring is 2,3,5-trimethylhydroquinone (TMHQ).[1][4][7] This guide focuses on the synthesis of TMHQ from this compound, positioning it as a strategic starting material for the entire Vitamin E production chain.

The Synthetic Pathway from Precursor to α-Tocopherol

The conversion of this compound into α-tocopherol involves a four-stage process. The initial and pivotal step is the demethylation of the precursor to yield 2,3,6-trimethylphenol (TMP). This intermediate then enters the well-established industrial synthesis route.

The overall transformation is as follows:

-

Demethylation: this compound is converted to 2,3,6-trimethylphenol (TMP).

-

Oxidation: TMP is oxidized to form 2,3,5-trimethylbenzoquinone (TMBQ).[4][7][8]

-

Reduction (Hydrogenation): TMBQ is reduced to yield 2,3,5-trimethylhydroquinone (TMHQ).[4][7][9]

-

Condensation: TMHQ is condensed with isophytol in a Friedel-Crafts alkylation reaction to produce α-tocopherol.[7][9][10]

Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of α-tocopherol.

Protocol 1: Demethylation of this compound

This protocol describes the cleavage of the aryl methyl ether to yield the corresponding phenol, a critical entry step into the main synthetic pathway. Lewis acids such as aluminum chloride or boron tribromide are effective for this transformation.

Methodology:

-

A solution of this compound is prepared in a dry organic solvent such as dichloromethane under an inert atmosphere.[11]

-

Anhydrous aluminum chloride (10 equivalents) is added portion-wise to the stirred solution at a temperature maintained between 0°C and 25°C.[11]

-

The reaction mixture is stirred for a period ranging from 5 minutes to 3 hours, with progress monitored by Thin Layer Chromatography (TLC).[11]

-

Upon completion, the reaction is quenched by the slow addition of a dilute mineral acid, such as 5% HCl.[11]

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[11]

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or fractional distillation to yield pure 2,3,6-trimethylphenol.[11][12]

Protocol 2: Oxidation of 2,3,6-trimethylphenol (TMP)

This step converts TMP into 2,3,5-trimethylbenzoquinone (TMBQ). Catalytic oxidation using a copper(II) halide catalyst with oxygen is an efficient method.[8]

Methodology:

-

2,3,6-trimethylphenol is dissolved in a two-phase reaction medium comprising water and a secondary aliphatic alcohol (e.g., with 6 or more carbons).[8]

-

A catalyst system, typically comprising a copper(II) halide, is introduced into the mixture.[8]

-

Oxygen or an oxygen-containing gas is bubbled through the reaction medium while maintaining vigorous stirring to ensure efficient mass transfer.[8][13]

-

The reaction is conducted at a controlled temperature until the conversion of TMP is complete.

-

The resulting mixture containing 2,3,5-trimethylbenzoquinone is then carried forward to the next step.

Protocol 3: Hydrogenation of 2,3,5-trimethylbenzoquinone (TMBQ)

This protocol details the reduction of TMBQ to the crucial intermediate, 2,3,5-trimethylhydroquinone (TMHQ).

Methodology:

-

The mixture containing 2,3,5-trimethylbenzoquinone from the previous step is placed in a hydrogenation reactor.

-

A hydrogenation catalyst (e.g., Palladium on Carbon, Pd/C) is added.

-

The reactor is pressurized with hydrogen gas (H₂).

-

The reaction is stirred at a controlled temperature and pressure until the uptake of hydrogen ceases, indicating the complete conversion of the quinone to the hydroquinone.[4][7][9]

-

The catalyst is removed by filtration, and the resulting solution of TMHQ is used in the final condensation step.

Protocol 4: Condensation of TMHQ with Isophytol

This final step is an acid-catalyzed Friedel-Crafts alkylation that forms the α-tocopherol molecule.[7]

Methodology:

-

A mixture of 2,3,5-trimethylhydroquinone, a catalyst system (e.g., zinc chloride and concentrated hydrochloric acid), and a suitable solvent (such as n-butyl propionate) is prepared in a reactor.[14]

-

Isophytol is added dropwise to the stirred mixture over approximately 3 hours, while maintaining the temperature between 30-40°C.[14]

-

After the addition is complete, the reaction is stirred for an additional 2 hours at the same temperature to ensure high conversion.[14]

-

The reaction mixture is then washed with water to remove the acid catalyst.

-

The organic solvent is distilled off, and the resulting crude α-tocopherol can be purified further if necessary.

Quantitative Data

The efficiency of each reaction step is critical for the overall yield of α-tocopherol. The following tables summarize key quantitative data reported for analogous transformations.

Table 1: Synthesis of 2,3,6-Trimethylphenol from m-Cresol *

| Parameter | Value | Reference |

| Catalyst | Metal Oxide | [15] |

| Reaction Phase | Vapor | [15] |

| Conversion of m-cresol | 99.89% | [15] |

| Selectivity to 2,3,6-TMP | 90.80% | [15] |

| Data for the methylation of m-cresol is provided as a proxy for the production of the core TMP intermediate. |

Table 2: Condensation of TMHQ and Isophytol to α-Tocopherol

| Solvent | Yield (g) | Yield (%) | GLC Purity (%) | Reference |

| n-Butyl propionate | 67.0 | 98.6 | 97.0 | [14] |

| Ethyl butyrate | 66.8 | 98.5 | 97.2 | [14] |

| i-Propyl butyrate | 66.5 | 98.0 | 97.1 | [14] |

| Methyl isobutyrate | 66.6 | 98.4 | 97.4 | [14] |

| Ethyl isobutyrate | 66.5 | 98.0 | 97.1 | [14] |

| Yields based on a reaction starting with approximately 0.460 mol of TMHQ and 0.459 mol of isophytol.[14] |

Conclusion

This compound serves as a promising, albeit indirect, precursor for the synthesis of α-tocopherol. Its conversion requires an initial demethylation step to produce 2,3,6-trimethylphenol, which is the direct feedstock for the established industrial synthesis of Vitamin E. The subsequent steps of oxidation, hydrogenation, and condensation are well-optimized processes that can achieve high yields and purity. This guide provides the necessary technical details, protocols, and quantitative data to assist researchers and drug development professionals in evaluating and implementing this synthetic route. The strategic use of such precursors can enhance supply chain flexibility and create new avenues for the efficient production of this vital nutrient.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of α-Tocopherol_Chemicalbook [chemicalbook.com]

- 6. Synthesis of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 8. patents.justia.com [patents.justia.com]

- 9. acrossbiotech.com [acrossbiotech.com]

- 10. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]

- 11. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

- 12. US3862248A - Pure 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. US5663376A - Process for the preparation of α-tocopherol - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

The Antioxidant Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,3,6-trimethylphenol is a substituted phenolic compound with documented antioxidant properties.[1] Its structural features, specifically the hydroxyl group on the aromatic ring and the electron-donating methyl and methoxy substituents, confer the ability to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases. This technical guide provides an in-depth overview of the antioxidant characteristics of this compound, including its proposed mechanisms of action. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the standard experimental protocols used to evaluate the antioxidant capacity of phenolic compounds. Furthermore, it visualizes the fundamental mechanisms and relevant signaling pathways through which phenolic antioxidants typically exert their protective effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and similar phenolic compounds.

Introduction

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached directly to an aromatic ring. They are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This compound belongs to this class of compounds and has been identified as having potential antioxidant and antimicrobial activities.[1] The arrangement of the methoxy and trimethyl groups on the phenol ring is expected to influence its antioxidant efficacy by modulating the stability of the resulting phenoxyl radical. Understanding the antioxidant profile of this specific molecule is crucial for exploring its potential applications in pharmaceuticals and therapeutics, particularly in the context of diseases associated with oxidative stress.

Proposed Antioxidant Mechanisms of this compound

The primary antioxidant mechanism of phenolic compounds like this compound involves the scavenging of free radicals. This can occur through several pathways, principally Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the electron-donating methyl and methoxy groups on the aromatic ring.

-

Single Electron Transfer (SET): In the SET mechanism, the phenol can donate an electron to a free radical, forming a radical cation. This is often followed by proton transfer to further stabilize the molecule.

The presence of electron-donating groups (methyl and methoxy) on the aromatic ring of this compound increases the electron density on the ring and stabilizes the phenoxyl radical formed after hydrogen donation, thus enhancing its antioxidant capacity.

Figure 1: Proposed Hydrogen Atom Transfer (HAT) mechanism for this compound.

Quantitative Analysis of Antioxidant Activity

While specific quantitative data for this compound is limited in publicly available literature, the following tables outline the typical data structure for presenting results from common antioxidant assays. These assays are crucial for determining the efficacy of antioxidant compounds.

Table 1: DPPH Radical Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| This compound | Data not available | Data not available | Data not available |

| Ascorbic Acid (Standard) | Example values | Example values | Example value |

Table 2: ABTS Radical Cation Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition | TEAC (Trolox Equivalents) |

| This compound | Data not available | Data not available | Data not available |

| Trolox (Standard) | Example values | Example values | 1.0 |

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

| Compound | Concentration (µg/mL) | Absorbance (593 nm) | FRAP Value (µM Fe(II)/mg) |

| This compound | Data not available | Data not available | Data not available |

| FeSO4 (Standard) | Example values | Example values | Example value |

Experimental Protocols

The following are detailed, generalized protocols for the most common in vitro antioxidant capacity assays. These methods can be adapted to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the compound.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well plate, add a specific volume of each dilution of the compound to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Figure 2: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Methodology:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

Add a specific volume of each dilution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A control with the solvent and diluted ABTS•+ solution is also measured.

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the compound is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Methodology:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of dilutions of this compound.

-

Add a small volume of the sample dilutions to the FRAP reagent.

-

After a specific incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.

-

A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

-

The antioxidant capacity is expressed as micromoles of Fe²⁺ equivalents per gram or mole of the compound.

Potential Modulation of Cellular Signaling Pathways

Phenolic antioxidants can influence cellular signaling pathways involved in the response to oxidative stress. While specific studies on this compound are scarce, related compounds are known to modulate pathways such as the Nrf2-ARE pathway.

Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds (which some phenolics can be), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Figure 3: A representative diagram of the Nrf2-ARE signaling pathway potentially influenced by phenolic antioxidants.

Conclusion and Future Directions

This compound possesses the structural characteristics of an effective antioxidant. Its phenolic hydroxyl group, in conjunction with activating methyl and methoxy substituents, suggests a strong capacity for free radical scavenging. While direct quantitative experimental data for this specific compound is not widely reported, the established methodologies for assessing antioxidant activity, such as the DPPH, ABTS, and FRAP assays, provide a clear framework for its evaluation.

For drug development professionals and researchers, future investigations should focus on:

-

Quantitative Assessment: Performing the described antioxidant assays to determine the IC50, TEAC, and FRAP values of pure this compound.

-

In Vitro and In Vivo Studies: Evaluating its ability to protect cells and organisms from oxidative damage.

-

Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound in response to oxidative stress.

-

Structure-Activity Relationship: Comparing its activity with other structurally related phenols to understand the contribution of each substituent to its antioxidant potential.

By systematically characterizing the antioxidant profile of this compound, its potential as a therapeutic agent for oxidative stress-related diseases can be more thoroughly understood and potentially harnessed.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Methoxy-2,3,6-trimethylphenol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed theoretical and practical overview of electrophilic aromatic substitution (EAS) reactions on 4-Methoxy-2,3,6-trimethylphenol. Given the limited specific literature on this highly substituted phenol, this guide extrapolates from established principles of physical organic chemistry and general protocols for related activated aromatic compounds. The content is intended to serve as a predictive framework for designing and executing synthetic strategies involving this molecule.

Introduction: Reactivity and Regioselectivity

This compound is a polysubstituted aromatic compound featuring a highly electron-rich ring system. The reactivity and orientation of electrophilic attack are governed by the cumulative electronic effects of its five substituents: a hydroxyl group (-OH), a methoxy group (-OCH3), and three methyl groups (-CH3).

All substituents present on the ring are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[1] They achieve this by donating electron density to the aromatic ring, thereby stabilizing the positive charge in the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction.[2]

-

Hydroxyl (-OH) and Methoxy (-OCH3) Groups: These are strongly activating groups. They donate electron density primarily through a powerful +R (resonance) effect, which far outweighs their -I (inductive) electron-withdrawing effect.[3][4]

-

Methyl (-CH3) Groups: These are weakly activating groups that donate electron density through a +I (inductive) effect and hyperconjugation.[3]

The directing effect of these groups determines the position of substitution. All activating groups are ortho, para-directors.[5] In this compound, the aromatic ring has only one available position for substitution, at C5. A comprehensive analysis of the directing effects reveals a strong, unified influence towards this single site.

| Substituent | Position | Activating Effect | Directing Influence | Target Positions | Effect on C5 |

| Hydroxyl | C1 | Strong (+R >> -I) | ortho, para | C2, C4, C6 (Blocked) | None (positions blocked) |

| Methoxy | C4 | Strong (+R >> -I) | ortho, para | C3, C5 | Strongly Directing |

| Methyl | C2 | Weak (+I) | ortho, para | C3, C5 | Directing |

| Methyl | C3 | Weak (+I) | ortho, para | C2, C4, C6 (Blocked) | None (positions blocked) |

| Methyl | C6 | Weak (+I) | ortho, para | C5 | Directing |

| Table 1: Analysis of Substituent Effects on the Aromatic Ring of this compound. |

As summarized in Table 1, the powerful methoxy group at C4, along with the methyl groups at C2 and C6, all direct electrophilic attack to the C5 position. This confluence of directing effects leads to the prediction of exceptionally high regioselectivity. Electrophilic substitution is expected to occur exclusively at C5.

General Mechanism of Electrophilic Aromatic Substitution

The mechanism for EAS proceeds via a two-step pathway. Due to the high electron density of the substrate, these reactions are expected to proceed rapidly, often under milder conditions than those required for benzene.[6]

-

Step 1 (Rate-Determining): The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Step 2 (Fast): A base in the reaction mixture removes the proton from the sp3-hybridized carbon atom that bears the new electrophile. This restores the aromaticity of the ring, yielding the final substituted product.

Key Electrophilic Aromatic Substitution Reactions

The following sections detail the predicted outcomes and provide hypothetical protocols for standard EAS reactions on this compound. The high activation of the substrate necessitates the use of mild conditions to prevent polysubstitution (not possible here due to only one site) and oxidative side reactions.

| Reaction Type | Electrophile (E+) | Typical Reagents | Predicted Product |

| Nitration | NO₂+ | Dilute HNO₃ in Acetic Acid or CAN | 5-Nitro-4-methoxy-2,3,6-trimethylphenol |

| Halogenation | Br⁺ / Cl⁺ | Br₂ in CCl₄ or NCS/NBS | 5-Bromo(or Chloro)-4-methoxy-2,3,6-trimethylphenol |

| Sulfonation | SO₃ | Fuming H₂SO₄ (potentially reversible) | 5-Hydroxy-2-methoxy-1,3,4-trimethylbenzene-6-sulfonic acid |

| Friedel-Crafts Acylation | R-C≡O⁺ | Acyl Chloride, AlCl₃ (mild conditions) | 1-(5-Hydroxy-2-methoxy-1,3,4-trimethylphenyl)alkan-1-one |

| Table 2: Summary of Predicted Electrophilic Aromatic Substitution Reactions. |

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. For highly activated phenols, harsh conditions like mixed nitric and sulfuric acid can lead to oxidation. Milder reagents are strongly recommended.[7] Cerium (IV) Ammonium Nitrate (CAN) is an excellent choice for regioselective ortho-nitration of phenols and is suitable here.[7]

Predicted Reaction: this compound + HNO₃ → 5-Nitro-4-methoxy-2,3,6-trimethylphenol + H₂O

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 1.0 equivalent of this compound in acetonitrile or acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of 1.05 equivalents of Cerium (IV) Ammonium Nitrate (CAN) in a minimal amount of water or acetonitrile.

-

Reaction: Add the CAN solution dropwise to the stirred phenol solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is expected to be complete within 1-2 hours.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing cold deionized water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-nitro product.

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl). The extreme activation of the substrate means that a Lewis acid catalyst is unnecessary and may even be detrimental. The reaction should proceed readily with molecular bromine or chlorine in an inert solvent.

Predicted Reaction: this compound + Br₂ → 5-Bromo-4-methoxy-2,3,6-trimethylphenol + HBr

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light. Cool the solution to 0 °C.

-

Reagent Addition: Prepare a solution of 1.0 equivalent of molecular bromine (Br₂) in the same solvent. Add this solution dropwise to the phenol solution. The characteristic red-brown color of bromine should disappear upon addition, indicating a rapid reaction.

-

Monitoring: Monitor the reaction for the complete consumption of the starting material by TLC.

-

Workup: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The resulting crude solid can be recrystallized from a suitable solvent like ethanol/water to afford the pure 5-bromo product.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the ring using an acyl chloride or anhydride and a Lewis acid catalyst.[8][9] For this substrate, a full stoichiometric amount of Lewis acid (e.g., AlCl₃) may be required due to complexation with the hydroxyl and methoxy groups. Milder conditions are essential to prevent potential side reactions like demethylation of the methoxy group.[10]

Predicted Reaction: this compound + CH₃COCl --(AlCl₃)--> 1-(5-Hydroxy-2-methoxy-1,3,4-trimethylphenyl)ethan-1-one + HCl

Experimental Protocol (Hypothetical):

-

Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) and an inert solvent like nitrobenzene or 1,2-dichloroethane. Cool the suspension to 0 °C.

-

Reagent Addition: Add 1.0 equivalent of the acyl chloride (e.g., acetyl chloride) dropwise to the AlCl₃ suspension. Following this, add a solution of 1.0 equivalent of this compound in the same solvent dropwise, keeping the temperature below 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with 1M NaOH solution to remove any unreacted phenol, followed by water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to isolate the acylated product.

General Experimental Workflow

The execution of any electrophilic aromatic substitution reaction follows a logical sequence of steps from setup to final product characterization. This workflow ensures safety, efficiency, and purity of the desired compound.

Conclusion

This compound represents a substrate of exceptionally high reactivity towards electrophilic attack. The combined activating and directing effects of its five substituents strongly favor substitution at the sole available C5 position, promising excellent regioselectivity. Due to this high activation, synthetic protocols should employ mild reaction conditions to avoid potential oxidative degradation or other side reactions. The theoretical framework and hypothetical protocols provided in this guide offer a solid foundation for researchers looking to functionalize this molecule for applications in materials science, antioxidant research, and drug development. Experimental validation is required to confirm these predictions and optimize reaction conditions for yield and purity.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidative Coupling Reactions of 4-Methoxy-2,3,6-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative coupling reactions of 4-methoxy-2,3,6-trimethylphenol, a sterically hindered phenol derivative. This document details the underlying reaction mechanisms, presents detailed experimental protocols for key reactions, and summarizes quantitative data. The information herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in exploring the potential of this compound and its derivatives.

Introduction to Phenolic Oxidative Coupling

Oxidative coupling of phenols is a powerful and versatile method for the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, leading to the synthesis of complex polyphenolic structures, including biphenols, diphenoquinones, and polyethers. These reactions are of significant interest due to their ability to construct intricate molecular architectures often found in natural products and biologically active compounds. The reaction typically proceeds through the formation of phenoxy radicals, which then undergo dimerization or further reactions. A variety of oxidizing agents and catalysts have been employed to facilitate these transformations, with transition metal complexes, such as those of iron, copper, and vanadium, being particularly effective.[1][2]

For sterically hindered phenols like this compound, the substitution pattern significantly influences the regioselectivity of the coupling reaction. The presence of methyl groups at the ortho and meta positions directs the coupling to the less hindered phenolic oxygen and the para position, potentially leading to a variety of products.

Reaction Mechanisms and Pathways

The oxidative coupling of this compound can proceed through several pathways, primarily dictated by the choice of oxidant and reaction conditions. The most common mechanisms involve the generation of a phenoxy radical intermediate.

A plausible reaction pathway for the oxidative coupling of this compound is initiated by a one-electron oxidation to form a phenoxy radical. This radical is stabilized by resonance, with spin density delocalized over the aromatic ring. The subsequent coupling of two phenoxy radicals can lead to the formation of a C-C or C-O linked dimer. In the case of this compound, C-C coupling at the ortho position is sterically hindered by the adjacent methyl groups. Therefore, the most likely coupling product is the C-C dimer formed at the position para to the hydroxyl group, which is unsubstituted. This would lead to the formation of 4,4'-dihydroxy-5,5'-dimethoxy-2,2',3,3',6,6'-hexamethylbiphenyl. Subsequent oxidation of the biphenol can lead to the corresponding diphenoquinone.

A competing reaction pathway is the oxidation of the phenol to a quinone derivative. This is particularly relevant for phenols with electron-donating groups and available para positions.

Below is a diagram illustrating the principal oxidative coupling pathway.

Caption: Oxidative coupling pathway of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the oxidative coupling of this compound is not extensively reported in the literature, a reliable procedure can be adapted from established methods for the oxidative coupling of similar sterically hindered phenols using ferric chloride as the oxidant.[3][4][5]

Ferric Chloride Mediated Oxidative Coupling

This protocol describes a general procedure for the synthesis of 4,4'-dimethoxy-2,2',3,3',6,6'-hexamethylbiphenyl-5,5'-diol via oxidative coupling.

Materials:

-

This compound

-

Anhydrous Ferric Chloride (FeCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

-

Addition of Oxidant: To the stirred solution, add anhydrous ferric chloride (2.0-2.5 eq) portion-wise over 10-15 minutes. The reaction mixture is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The reaction is typically complete within 2-24 hours.

-

Quenching: Upon completion, quench the reaction by adding a 1 M aqueous solution of hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired biphenol product.

Experimental Workflow Diagram:

Caption: Workflow for FeCl₃ mediated oxidative coupling.

Data Presentation

Reaction Conditions and Yields (Representative)

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | FeCl₃ | CH₂Cl₂ | 25 | 24 | 60-80 (expected) | [3][4] |

| 2 | CuCl(OH)-TMEDA | CH₂Cl₂/O₂ | 25 | 48 | 50-70 (analogous) | [1] |

| 3 | Vanadium(V) oxytriisopropoxide | CH₂Cl₂ | 0 to 25 | 6 | 60-75 (analogous) | [6] |

Spectroscopic Data of the Expected Product

The expected primary product of the C-C oxidative coupling is 4,4'-dimethoxy-2,2',3,3',6,6'-hexamethylbiphenyl-5,5'-diol . While the exact spectroscopic data for this compound is not published, the following are predicted values based on the analysis of structurally similar compounds, such as 4,4'-dimethoxybiphenyl.[7][8]

| Spectroscopic Data | Expected Values for 4,4'-dimethoxy-2,2',3,3',6,6'-hexamethylbiphenyl-5,5'-diol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.5-7.0 (s, 2H, Ar-H), 4.5-5.5 (s, 2H, Ar-OH), 3.8-4.0 (s, 6H, OCH₃), 2.0-2.5 (m, 18H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150-155 (C-O), 140-145 (C-OH), 125-135 (Ar-C), 110-120 (Ar-C-H), 55-60 (OCH₃), 15-25 (Ar-CH₃) |

| IR (KBr) | ν (cm⁻¹): 3300-3500 (O-H stretch), 2900-3000 (C-H stretch), 1600-1620 (C=C aromatic), 1200-1300 (C-O stretch) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₂₀H₂₇O₄⁺ |

Relevance to Drug Development

The biphenol scaffold is a privileged structure in medicinal chemistry and is present in numerous biologically active molecules. The oxidative coupling of this compound provides a direct route to novel, sterically hindered biphenols. These compounds can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications. The introduction of axial chirality in the biphenyl product, a consequence of hindered rotation around the aryl-aryl bond, is of particular interest for the development of chiral ligands and catalysts for asymmetric synthesis, a critical aspect of modern drug development. Furthermore, the antioxidant properties inherent to phenolic compounds may be retained or enhanced in the resulting biphenol derivatives, suggesting potential applications in areas where oxidative stress is a contributing factor to disease.

Conclusion

This technical guide has outlined the core principles, experimental considerations, and potential applications of the oxidative coupling of this compound. While direct experimental data for this specific substrate is limited, by leveraging established protocols for analogous compounds, a clear pathway for its synthetic utility can be envisioned. The resulting biphenolic structures hold promise as versatile building blocks for the development of novel molecules with potential applications in research, and the pharmaceutical industry. Further investigation into the catalytic systems and reaction conditions will undoubtedly lead to more efficient and selective transformations, expanding the synthetic utility of this hindered phenol derivative.

References

- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 2. Iron(iii) chloride in oxidative C–C coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Iron(III) chloride catalyzed oxidative coupling of aromatic nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4,4'-Dimethoxybiphenyl(2132-80-1) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,6-trimethylphenol is a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a summary of available spectroscopic data and outlines general experimental protocols for its analysis.

In the absence of data for the target compound, this guide presents the available mass spectrometry data for a closely related isomer, 3-Methoxy-2,4,6-trimethylphenol , to provide an illustrative example of the expected mass spectrometric behavior.

Mass Spectrometry Data of an Isomer: 3-Methoxy-2,4,6-trimethylphenol

The following table summarizes the mass spectrometry data for 3-Methoxy-2,4,6-trimethylphenol, which can serve as a reference for the analysis of related isomers.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Mass Spectrum (m/z) | Top Peak: 166 |

| Second Highest: 151 | |

| Third Highest: 121 |

Experimental Protocols

While specific experimental details for the acquisition of the above data are not provided in the source, a general protocol for obtaining mass spectrometry data for a phenolic compound like this compound is as follows:

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common technique where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic Analysis Workflow

Isolating 4-Methoxy-2,3,6-trimethylphenol from Nigella sativa Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed methodology for the isolation of 4-Methoxy-2,3,6-trimethylphenol from Nigella sativa (black cumin) seeds. While this compound is a minor constituent of the seeds' volatile fraction, this document outlines a detailed workflow, from seed preparation to purification, based on established phytochemical techniques for isolating phenolic compounds from this plant matrix.

Introduction

Nigella sativa L., a member of the Ranunculaceae family, is a widely used medicinal plant with a rich chemical profile. While research has predominantly focused on its major bioactive component, thymoquinone, the seeds contain a diverse array of other compounds, including various phenolics. Among these is this compound, a substituted phenol identified in the essential oil of Nigella sativa.[1][2] Although present in small quantities, the isolation and characterization of such minor components are crucial for a comprehensive understanding of the plant's bioactivity and for the discovery of new therapeutic agents. This guide presents a robust, multi-step protocol for the targeted isolation of this compound.

Quantitative Data Summary

The available literature indicates that this compound is a trace component of the volatile oil of Nigella sativa seeds. The following table summarizes the reported quantitative data from Gas Chromatography-Mass Spectrometry (GC-MS) analyses.

| Compound | Reported Concentration (% of Essential Oil) | Analytical Method | Reference |

| This compound | 0.17 | GC-MS | [1] |

| This compound | 0.021 | GC-MS | [2] |

Proposed Experimental Protocol for Isolation

This section details a proposed experimental workflow for the isolation of this compound from Nigella sativa seeds. The protocol is designed to maximize the extraction of phenolic compounds and facilitate the purification of the target molecule.

Plant Material and Preparation

High-quality, mature Nigella sativa seeds should be sourced from a reputable supplier. The seeds must be authenticated by a qualified botanist. Prior to extraction, the seeds should be cleaned of any foreign matter and finely ground to a consistent particle size (e.g., 40-60 mesh) to enhance extraction efficiency.

Extraction of Volatile and Phenolic Compounds

A two-step extraction process is proposed to first obtain the essential oil, which is known to contain the target compound, followed by a solvent extraction of the defatted seed material to capture any remaining phenolic compounds.

Step 1: Hydrodistillation for Essential Oil

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Place 500 g of powdered Nigella sativa seeds in a 5 L round-bottom flask.

-

Add 3 L of distilled water.

-

Connect the flask to the Clevenger apparatus and a condenser.

-

Heat the mixture to boiling and maintain a gentle reflux for 3-4 hours.

-

Collect the essential oil that separates from the aqueous distillate.

-

Dry the collected oil over anhydrous sodium sulfate and store at 4°C in a sealed, dark vial.

-

Step 2: Maceration of Defatted Seed Powder

-

Solvent: 80% Methanol in water.

-

Procedure:

-

Air-dry the seed residue from the hydrodistillation to remove excess water.

-

Submerge the dried, defatted seed powder in 80% methanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Macerate for 48 hours at room temperature with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

-

Fractionation of the Crude Methanolic Extract

The crude methanolic extract will be subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude methanolic extract in distilled water.

-

Perform sequential partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent under reduced pressure.

-

The ethyl acetate fraction is expected to be enriched with phenolic compounds.

-

Chromatographic Purification

The essential oil and the ethyl acetate fraction will be subjected to chromatographic techniques for the isolation of this compound.

Step 1: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Procedure:

-

Individually load the essential oil and the ethyl acetate fraction onto separate silica gel columns.

-

Elute the columns with the mobile phase gradient.

-

Collect fractions of 20-30 mL.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualize under UV light (254 nm and 366 nm) and with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions that show a similar TLC profile corresponding to the expected polarity of the target compound.

-

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC of the enriched fractions.

-

Detection: UV detector at a wavelength determined from the UV spectrum of the target compound (if available) or a standard phenolic compound.

-

Procedure:

-

Dissolve the enriched fractions from column chromatography in a suitable solvent (e.g., methanol).

-

Inject the sample into the preparative HPLC system.

-

Collect the peak corresponding to the retention time of this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Structural Elucidation

The purity and identity of the isolated compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Visualizations

Experimental Workflow

Caption: Proposed workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the chromatographic purification process.

Conclusion

This technical guide outlines a systematic and detailed approach for the isolation of this compound from Nigella sativa seeds. Although a minor component, the successful isolation and characterization of this compound will contribute to a more complete phytochemical understanding of this important medicinal plant. The proposed protocol integrates standard and advanced phytochemical techniques to ensure the efficient purification of the target molecule, paving the way for further pharmacological evaluation and potential applications in drug development.

References

A Technical Guide to the Phytochemical Analysis of 4-Methoxy-2,3,6-trimethylphenol in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,3,6-trimethylphenol, a substituted phenolic compound, has garnered interest within the scientific community for its potential biological activities, including antioxidant and antimicrobial properties.[1] This technical guide provides an in-depth overview of the methodologies for the phytochemical analysis of extracts containing this compound. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to effectively identify, quantify, and characterize this compound from various natural sources. The guide details experimental protocols for extraction and analysis and presents a logical workflow for its comprehensive phytochemical investigation.

Introduction to this compound

This compound is a phenolic compound characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and three methyl groups. Its structure contributes to its chemical properties and potential bioactivities.

Synonyms: While "this compound" is a specific chemical name, it is essential to distinguish it from its isomers, such as 2,4,6-trimethylphenol (Mesitol) and 2,3,6-trimethylphenol, which have different substitution patterns and potentially different biological effects.[2][3]

Natural Occurrences: This compound has been identified in a variety of plant species. Notable natural sources include:

-

Nigella sativa (Black Cumin) seeds[4]

-

Euryale ferox (Prickly Water Lily)[5]

-

Thymus quinquecostatus and Thymus vulgaris (Thyme)[5]

-

Mikania micrantha[1]

-

Copaifera langsdorffii[1]

-

Croton schiedeanus[1]

Extraction Methodologies

The extraction of this compound from plant matrices is a critical first step in its phytochemical analysis. The choice of extraction method depends on the nature of the plant material and the physicochemical properties of the target compound.

Solvent Extraction

Organic solvent extraction is a widely used technique for isolating phenolic compounds from plant materials.[6] Methanol is a common solvent for this purpose.

Detailed Experimental Protocol: Methanolic Extraction

-

Sample Preparation: The plant material (e.g., seeds, leaves) is dried and finely powdered to increase the surface area for extraction.

-

Extraction: A known weight of the powdered plant material is macerated with 80% aqueous methanol (e.g., a 1:10 solid-to-solvent ratio) at a controlled temperature (e.g., 80°C for 15 minutes).[6] This process is typically repeated three times to ensure exhaustive extraction.[7]

-

Filtration and Concentration: The resulting extracts are pooled, filtered to remove solid plant debris, and then concentrated under reduced pressure using a rotary evaporator.

-

Drying: The concentrated extract is then dried, for instance, by lyophilization (freeze-drying), to yield the crude extract.

Selective Extraction of Methoxyphenols

For a more targeted isolation of methoxyphenols, a selective extraction process that exploits differences in the acidity of various phenolic compounds can be employed. This method is particularly useful for complex mixtures like biomass pyrolysis liquids.

Detailed Experimental Protocol: Selective Alkaline Extraction

This protocol is adapted from methods used for separating methoxyphenols from complex mixtures.

-

Initial Solvent Partitioning: The crude extract is dissolved in a suitable organic solvent (e.g., toluene) and washed with deionized water to remove highly polar, water-soluble impurities.

-

Alkaline Extraction: The organic phase is then treated with an aqueous alkaline solution (e.g., 1 M NaOH) to deprotonate the phenolic compounds, rendering them water-soluble and facilitating their transfer to the aqueous phase.

-

Separation: The aqueous phase, containing the phenolate ions, is separated from the organic phase.

-

Acidification and Re-extraction: The aqueous phase is acidified (e.g., with HCl) to a specific pH to protonate the target methoxyphenols. The protonated compounds are then re-extracted into an organic solvent (e.g., dichloromethane).

-

Final Concentration: The organic solvent is evaporated to yield an extract enriched in methoxyphenols.

Phytochemical Analysis Techniques

A combination of chromatographic and spectroscopic techniques is typically employed for the qualitative and quantitative analysis of this compound in the obtained extracts.

Thin-Layer Chromatography (TLC)

TLC is a preliminary qualitative technique to identify the presence of phenolic compounds in an extract.

Detailed Experimental Protocol: TLC Analysis of Phenolic Compounds

-

Stationary Phase: A silica gel TLC plate is used.

-

Mobile Phase: A solvent system such as ethyl acetate-acetic acid-water (8:1:1, v/v/v) is prepared.[7]

-

Sample Application: The extract is dissolved in a suitable solvent (e.g., methanol) and spotted onto the TLC plate.

-

Development: The plate is developed in a chamber saturated with the mobile phase.

-

Visualization: After development, the plate is dried and sprayed with a visualizing agent, such as a 0.1% ethanolic solution of 2-aminoethyl diphenylborinate (NA), to detect phenolic compounds under UV light.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Detailed Experimental Protocol: GC-MS Analysis

-

Sample Preparation: The extract may require derivatization (e.g., silylation) to increase the volatility of the phenolic compounds.

-

GC Conditions:

-

Column: A capillary column suitable for separating phenolic compounds (e.g., a non-polar or medium-polar column).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A programmed temperature gradient is used to separate the compounds. For example, starting at a lower temperature and gradually increasing to a higher temperature.

-

Injector: Splitless or split injection mode.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) ionization at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Range: A mass-to-charge ratio (m/z) range of 50-650 is scanned to detect the fragments of the analyte.[4]

-

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard and by matching the fragmentation pattern with spectral libraries such as Wiley and NIST.[4]

Spectrophotometric Quantification of Total Phenolic Content

The Folin-Ciocalteu method is a widely used spectrophotometric assay to determine the total phenolic content in an extract. This provides an estimate of the overall phenolic concentration, though it is not specific to this compound.

Detailed Experimental Protocol: Folin-Ciocalteu Assay

-

Reagents: Folin-Ciocalteu reagent, gallic acid (for standard curve), and sodium carbonate solution.

-

Standard Curve: A standard curve is prepared using known concentrations of gallic acid.

-

Assay: The extract is mixed with Folin-Ciocalteu reagent and sodium carbonate solution.

-

Incubation: The mixture is incubated for a specific time in the dark.

-

Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 765 nm) using a spectrophotometer.

-

Calculation: The total phenolic content is calculated from the standard curve and expressed as gallic acid equivalents (GAE) per gram of extract.

Data Presentation

For a clear comparison of results, all quantitative data should be summarized in well-structured tables.

Table 1: Example of Quantitative Data Summary for Total Phenolic Content

| Extract Source | Extraction Method | Total Phenolic Content (mg GAE/g extract) |

| Nigella sativa Seeds | Methanolic Extraction | Data to be filled from experimental results |

| Thymus vulgaris Leaves | Selective Alkaline Extraction | Data to be filled from experimental results |

Table 2: Example of Quantitative Data for this compound by GC-MS

| Extract Source | Extraction Method | Concentration of this compound (µg/g extract) |

| Nigella sativa Seeds | Methanolic Extraction | Data to be filled from experimental results |

| Thymus vulgaris Leaves | Selective Alkaline Extraction | Data to be filled from experimental results |

Visualization of Workflows and Pathways

The use of diagrams can help in visualizing experimental workflows and potential biological pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical analysis of this compound.

Caption: General workflow for the phytochemical analysis of this compound.

Potential Antioxidant Signaling Pathway

While the specific signaling pathways for this compound are not extensively detailed in the provided search results, a general antioxidant mechanism can be depicted. Phenolic compounds often exert their antioxidant effects by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress.

References

- 1. Buy this compound | 53651-61-9 [smolecule.com]

- 2. Mesitol - Wikipedia [en.wikipedia.org]

- 3. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical: this compound [caps.ncbs.res.in]

- 6. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Biological Activity of 4-Methoxy-2,3,6-trimethylphenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,6-trimethylphenol is a substituted phenolic compound with a molecular formula of C10H14O2. As a member of the methoxyphenol class, it is anticipated to possess a range of biological activities, drawing interest from researchers in various fields, including pharmacology and materials science. This technical guide synthesizes the currently available information on the biological activities of this compound, with a focus on its potential antioxidant, antimicrobial, and anti-inflammatory properties. It is important to note that while the structural characteristics of this compound suggest potential bioactivity, comprehensive experimental data, particularly quantitative assessments and detailed mechanistic studies, are limited in the public domain. This document aims to provide a thorough overview of the existing knowledge and to identify areas where further research is needed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential biological interactions and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C10H14O2 | N/A |

| Molecular Weight | 166.22 g/mol | N/A |